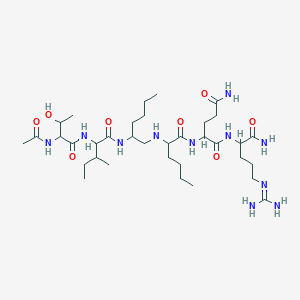![molecular formula C6H11NO2S3 B12112431 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione is a compound that belongs to the class of thiolane derivatives. Thiolane derivatives are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the formation of the thiolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Raney nickel can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with reduced functional groups .
Scientific Research Applications
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. This modulation can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxyphenyl)amino]-1λ6-thiolane-1,1-dione: This compound shares the thiolane ring structure but has different substituents, leading to distinct chemical behavior and applications.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C6H11NO2S3 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C6H11NO2S3/c1-11-6(10)7-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3,(H,7,10) |
InChI Key |
FJKMFNQRSXJZBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
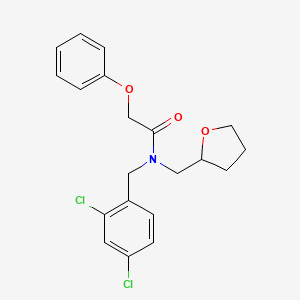
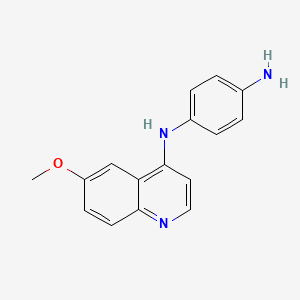
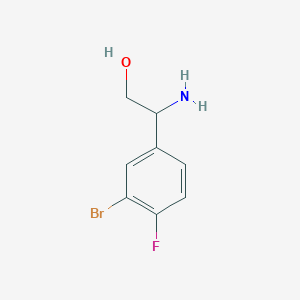




![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
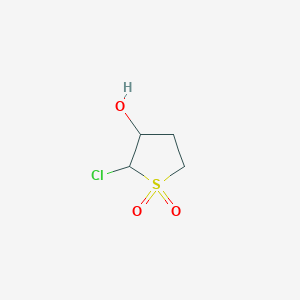
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)
